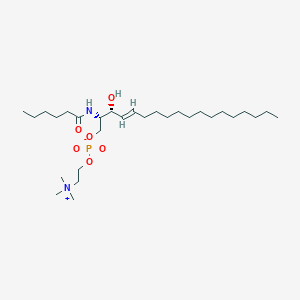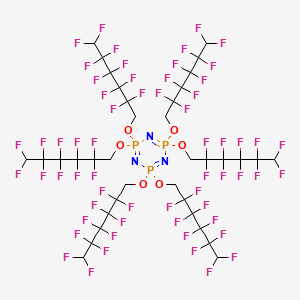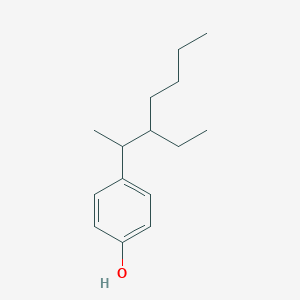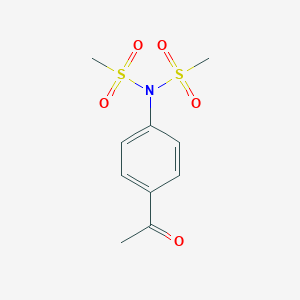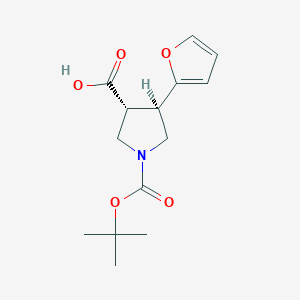![molecular formula C7H18O2Si2 B6595115 Silane, [(dimethoxymethylsilyl)methyl]trimethyl- CAS No. 18297-75-1](/img/structure/B6595115.png)
Silane, [(dimethoxymethylsilyl)methyl]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Silane, [(dimethoxymethylsilyl)methyl]trimethyl- is typically synthesized through the reaction of methyltrichlorosilane with methanol . The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{HCl} ] This process involves the alcoholysis of alkylchlorosilanes, which typically proceeds via an S_N2 mechanism . Industrial production methods often involve similar processes, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Silane, [(dimethoxymethylsilyl)methyl]trimethyl- undergoes various types of chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed under both acidic and basic conditions.
Reduction: It can act as a hydride donor in reduction reactions, often used as an alternative to toxic reducing agents.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, due to the presence of methoxy groups.
Common reagents used in these reactions include acids, bases, and various nucleophiles. Major products formed from these reactions include silanols and other organosilicon compounds .
Scientific Research Applications
Silane, [(dimethoxymethylsilyl)methyl]trimethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a crosslinker in the preparation of polysiloxane polymers.
Biology: The compound is used in the synthesis of various biologically active molecules and as a reagent in biochemical research.
Medicine: It is utilized in the development of drug delivery systems and other medical applications.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of Silane, [(dimethoxymethylsilyl)methyl]trimethyl- involves its ability to act as a hydride donor and participate in various chemical reactions. The compound’s molecular targets include various nucleophiles and electrophiles, and its pathways involve hydrolysis, reduction, and substitution reactions .
Comparison with Similar Compounds
Silane, [(dimethoxymethylsilyl)methyl]trimethyl- is similar to other organosilicon compounds such as:
Methyltrimethoxysilane: This compound has a similar structure and is used in similar applications.
Triethylsilane: Another organosilicon compound used as a reducing agent and in hydrosilylation reactions.
The uniqueness of Silane, [(dimethoxymethylsilyl)methyl]trimethyl- lies in its specific reactivity and the ability to form strong bonds with various substrates, making it highly valuable in industrial and scientific applications.
Properties
InChI |
InChI=1S/C7H18O2Si2/c1-8-7(9-2)10-6-11(3,4)5/h7H,6H2,1-5H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPABBYGOOBJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[Si]C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18297-75-1 |
Source


|
| Record name | {[Dimethoxy(methyl)silyl]methyl}(trimethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
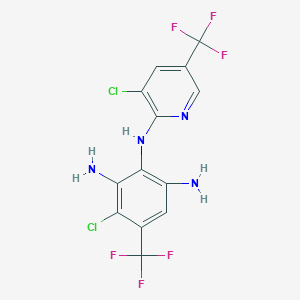
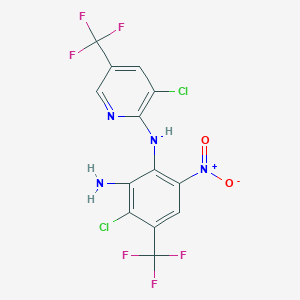
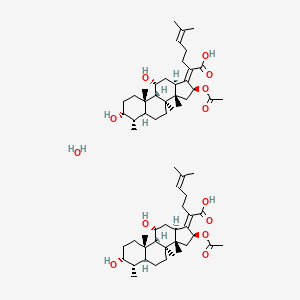
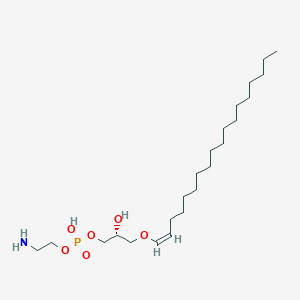
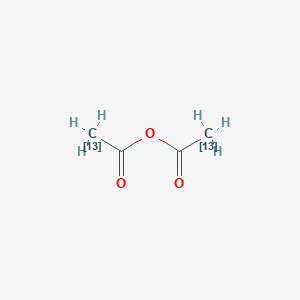
![N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea](/img/structure/B6595063.png)
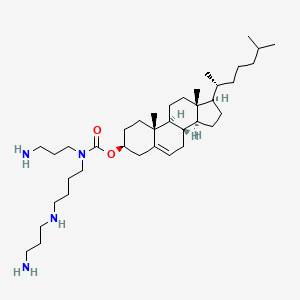
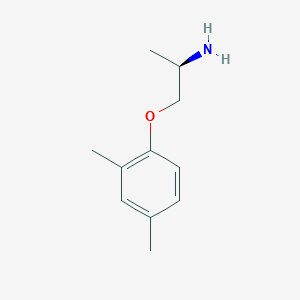
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B6595099.png)
